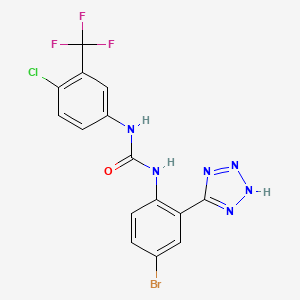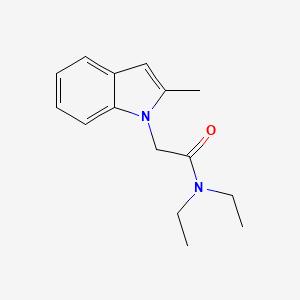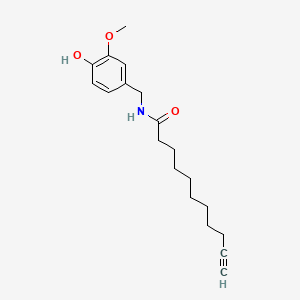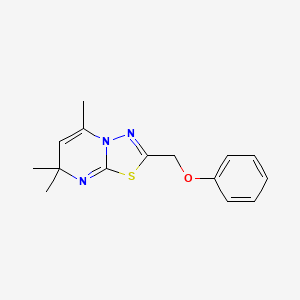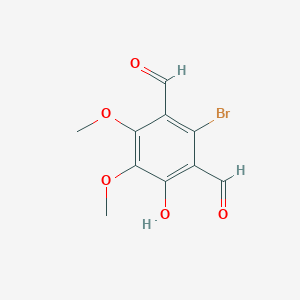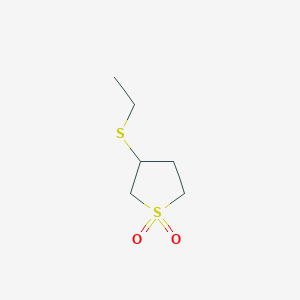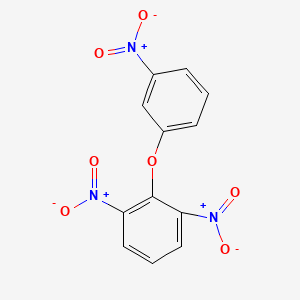
10-Undecenamide, N-(2-pyridylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Undecenamide, N-(2-pyridylmethyl)- is a chemical compound with the molecular formula C17H26N2O It is characterized by the presence of an amide group attached to a pyridylmethyl group and an undecenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecenamide, N-(2-pyridylmethyl)- typically involves the reaction of 10-undecenoic acid with N-(2-pyridylmethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process generally involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide linkage .
Industrial Production Methods
In an industrial setting, the production of 10-Undecenamide, N-(2-pyridylmethyl)- may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
10-Undecenamide, N-(2-pyridylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
10-Undecenamide, N-(2-pyridylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 10-Undecenamide, N-(2-pyridylmethyl)- involves its interaction with specific molecular targets. The pyridylmethyl group can bind to active sites of enzymes or receptors, modulating their activity. The undecenyl chain may also play a role in the compound’s overall bioactivity by influencing its hydrophobic interactions and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
10-Undecenamide: Lacks the pyridylmethyl group, resulting in different chemical and biological properties.
N-(2-Pyridylmethyl)amine: Contains the pyridylmethyl group but lacks the undecenyl chain, leading to distinct reactivity and applications.
Uniqueness
10-Undecenamide, N-(2-pyridylmethyl)- is unique due to the combination of the pyridylmethyl group and the undecenyl chain. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
102613-09-2 |
|---|---|
Fórmula molecular |
C17H26N2O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
N-(pyridin-2-ylmethyl)undec-10-enamide |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-9-13-17(20)19-15-16-12-10-11-14-18-16/h2,10-12,14H,1,3-9,13,15H2,(H,19,20) |
Clave InChI |
RDAALTMRPQWXBU-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)NCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)

